Ethyl-6-(2-Chlor-4-fluorphenyl)-6-oxohexanoat

Übersicht

Beschreibung

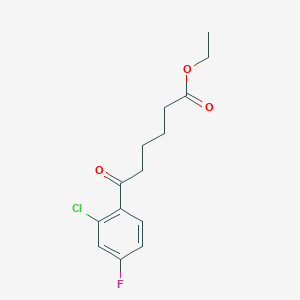

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a hexanoate backbone, which includes a ketone functional group

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate, also known as TAK-242, is the Toll-Like Receptor 4 (TLR4) . TLR4 plays a pivotal role in the innate immune response as it recognizes pathogen-associated molecular patterns, leading to the production of proinflammatory mediators such as cytokines .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ, and the phosphorylation of mitogen-activated protein kinases induced by LPS .

Pharmacokinetics

Its potent inhibitory effects on cytokine production, with ic50 values ranging from 11 to 33 nM, suggest a high degree of bioavailability .

Result of Action

The action of TAK-242 results in the suppression of LPS-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This suppression of proinflammatory mediator production could be critical in combating various inflammatory diseases .

Biochemische Analyse

Biochemical Properties

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly in the inhibition of Toll-like receptor 4 (TLR4) signaling. This compound interacts with TLR4, a protein that plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory signaling pathways . By binding to TLR4, ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate inhibits the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction is highly specific, as the compound does not affect other Toll-like receptors .

Cellular Effects

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has profound effects on various cell types and cellular processes. In immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), the compound suppresses the production of proinflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suppression is achieved through the inhibition of TLR4 signaling, which in turn affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has been shown to reduce inflammation-mediated brain damage and improve neurological function in animal models of intracerebral hemorrhage .

Molecular Mechanism

The molecular mechanism of action of ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate involves its selective binding to the intracellular domain of TLR4 . This binding prevents the interaction of TLR4 with adaptor molecules such as TIRAP and TRAM, which are essential for downstream signaling . By blocking these interactions, the compound inhibits both MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the production of proinflammatory cytokines . This mechanism highlights the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on TLR4 signaling for extended periods . Long-term studies have shown that continuous exposure to the compound can lead to a gradual reduction in its efficacy, possibly due to cellular adaptation mechanisms . Despite this, the compound remains effective in reducing cytokine production and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits TLR4 signaling and reduces inflammation without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and immunosuppression . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is involved in metabolic pathways related to its interaction with TLR4. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The metabolic byproducts of the compound have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and endosomes, where it exerts its inhibitory effects on TLR4 signaling .

Subcellular Localization

The subcellular localization of ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is critical for its activity. The compound is primarily localized in the cytoplasm, where it binds to the intracellular domain of TLR4 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The compound’s presence in the cytoplasm allows it to effectively inhibit TLR4 signaling and reduce the production of proinflammatory cytokines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloro-4-fluoroaniline with ethyl acetoacetate under basic conditions, typically using sodium ethoxide as a base.

Cyclization and Esterification: The intermediate undergoes cyclization and subsequent esterification to form the desired product. This step may require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate in high purity.

Industrial Production Methods

In an industrial setting, the production of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

- Ethyl 6-(4-fluorophenyl)-6-oxohexanoate

- Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds with only one substituent.

Biologische Aktivität

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate features a hexanoate backbone with a chloro and fluorine substituent on the phenyl ring. This specific arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate involves its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and selectivity towards biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some investigations have pointed towards its potential in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | Chloro and fluorine substituents | Potentially enhanced biological activity due to halogens |

| Ethyl 6-(2-chloro-phenyl)-6-oxohexanoate | Chlorine substituent only | May exhibit different pharmacological properties |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | Different reactivity profile |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Varies in stability and reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate:

- Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against bacterial strains. Results indicated significant inhibition of growth in multiple pathogens, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound using in vitro models. The findings revealed a marked reduction in pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory conditions .

- Cancer Cell Proliferation Study : In vitro assays demonstrated that Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate inhibited the proliferation of certain cancer cell lines, highlighting its possible application in cancer therapy .

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate. Key areas for future studies include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : To understand how modifications to the chemical structure influence biological activity.

- Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSUMZNNNKCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253075 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-25-2 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.